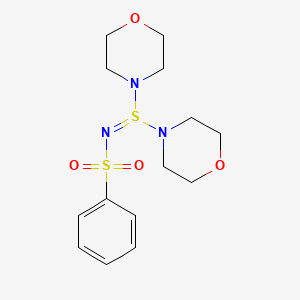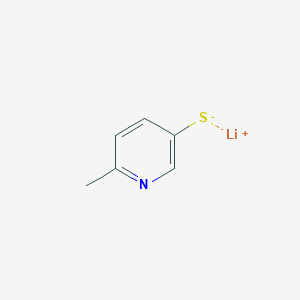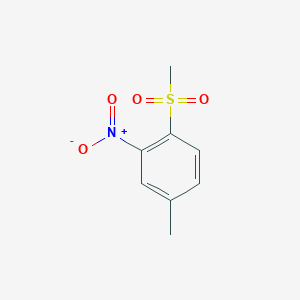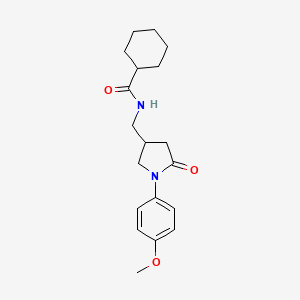
N-(Dimorpholin-4-yl-lambda4-sulfanylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dimorpholin-4-yl-lambda4-sulfanylidene)benzenesulfonamide, also known as DMSO2-SO2-N-Morpholine, is a chemical compound that is widely used in scientific research. This compound has various applications in the field of chemistry, biochemistry, and medicine.
Applications De Recherche Scientifique
Antioxidant and Enzyme Inhibitory Properties
N-(Dimorpholin-4-yl-lambda4-sulfanylidene)benzenesulfonamide and its derivatives have been explored for their antioxidant properties and their potential as enzyme inhibitors. A study by Lolak et al. (2020) investigated novel benzenesulfonamides incorporating 1,3,5-triazine motifs, which, while not directly this compound, share structural similarities. These compounds exhibited moderate antioxidant activities and showed inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. The study highlights the therapeutic potential of sulfonamide derivatives in treating diseases related to oxidative stress and enzyme dysregulation (Lolak et al., 2020).
Prodrug Applications
Further research into the sulfonamide group has identified potential prodrug applications. Larsen, Bundgaard, and Lee (1988) evaluated various N-acyl derivatives of a model sulfonamide, N-methyl-p-toluenesulfonamide, for their potential as prodrugs. These derivatives were synthesized to improve water solubility and bioavailability of sulfonamides, which could be beneficial for enhancing the therapeutic efficacy of drugs containing the sulfonamide group. This study suggests that modifications to the sulfonamide moiety, as seen in this compound, could be exploited for developing more effective and patient-friendly pharmaceuticals (Larsen, Bundgaard, & Lee, 1988).
Cancer Research and Therapeutic Applications
Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in cancer cells, indicating their potential as anti-cancer agents. A study by Cumaoğlu et al. (2015) demonstrated that sulfonamide compounds could activate p38/ERK phosphorylation pathways in cancer cells, leading to apoptosis. This research underscores the potential of sulfonamide derivatives, including those related to this compound, in cancer therapy by targeting specific cell signaling pathways to induce cell death in cancerous cells (Cumaoğlu et al., 2015).
Structural and Conformational Analysis
Investigations into the shapes and conformations of sulfonamides, including benzenesulfonamides, have provided insights into their biochemical interactions and pharmacological potential. Vigorito et al. (2022) studied the conformations of various benzenesulfonamides using rotational spectroscopy, providing valuable information on how different substituents influence the structure and potentially the biological activity of these molecules. This type of research is crucial for understanding the molecular basis of the therapeutic actions of sulfonamide derivatives and for guiding the design of new drugs with enhanced efficacy and specificity (Vigorito et al., 2022).
Propriétés
IUPAC Name |
N-(dimorpholin-4-yl-λ4-sulfanylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c18-23(19,14-4-2-1-3-5-14)15-22(16-6-10-20-11-7-16)17-8-12-21-13-9-17/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAADJCCESEMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=NS(=O)(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl}but-2-ynamide](/img/structure/B2758905.png)

![N-mesityl-2-({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2758907.png)

![1,3-Benzothiazol-6-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2758911.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-cyclopentylacetamide](/img/structure/B2758913.png)
![N-benzyl-3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxybenzenesulfonamide](/img/structure/B2758914.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2758917.png)
![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758920.png)


